methyl {1-[(2-{[4-(1H-1,2,4-triazol-1-yl)benzyl]amino}-1,3-thiazol-4-yl)carbonyl]piperidin-4-yl}acetate
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Overview
Description
Methyl {1-[(2-{[4-(1H-1,2,4-triazol-1-yl)benzyl]amino}-1,3-thiazol-4-yl)carbonyl]piperidin-4-yl}acetate is a complex organic compound that features a combination of triazole, thiazole, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {1-[(2-{[4-(1H-1,2,4-triazol-1-yl)benzyl]amino}-1,3-thiazol-4-yl)carbonyl]piperidin-4-yl}acetate typically involves multi-step organic reactions. One common approach starts with the preparation of the triazole and thiazole intermediates, followed by their coupling with a piperidine derivative. The final step involves esterification to introduce the methyl acetate group.
Triazole Synthesis: The triazole ring can be synthesized via cyclization of hydrazine derivatives with carboxylic acids or their esters under acidic conditions.
Thiazole Synthesis: The thiazole ring is often prepared through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reaction: The triazole and thiazole intermediates are coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Esterification: The final esterification step involves the reaction of the carboxylic acid intermediate with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce dihydro derivatives .
Scientific Research Applications
Methyl {1-[(2-{[4-(1H-1,2,4-triazol-1-yl)benzyl]amino}-1,3-thiazol-4-yl)carbonyl]piperidin-4-yl}acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl {1-[(2-{[4-(1H-1,2,4-triazol-1-yl)benzyl]amino}-1,3-thiazol-4-yl)carbonyl]piperidin-4-yl}acetate involves its interaction with specific molecular targets. The triazole and thiazole rings are known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Methyl-1H-1,2,4-triazole-3-carboxylate: This compound shares the triazole ring and is used as a precursor in the synthesis of nucleoside analogues.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: This compound is similar in structure and is investigated for its anticancer properties.
2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid: This compound features a triazole ring and is used in the synthesis of CXCR3 antagonists.
Uniqueness
Methyl {1-[(2-{[4-(1H-1,2,4-triazol-1-yl)benzyl]amino}-1,3-thiazol-4-yl)carbonyl]piperidin-4-yl}acetate is unique due to its combination of triazole, thiazole, and piperidine moieties, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for the development of new therapeutic agents and materials .
Properties
Molecular Formula |
C21H24N6O3S |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
methyl 2-[1-[2-[[4-(1,2,4-triazol-1-yl)phenyl]methylamino]-1,3-thiazole-4-carbonyl]piperidin-4-yl]acetate |
InChI |
InChI=1S/C21H24N6O3S/c1-30-19(28)10-15-6-8-26(9-7-15)20(29)18-12-31-21(25-18)23-11-16-2-4-17(5-3-16)27-14-22-13-24-27/h2-5,12-15H,6-11H2,1H3,(H,23,25) |
InChI Key |
JEWGCCQWPFGVKI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CCN(CC1)C(=O)C2=CSC(=N2)NCC3=CC=C(C=C3)N4C=NC=N4 |
Origin of Product |
United States |
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